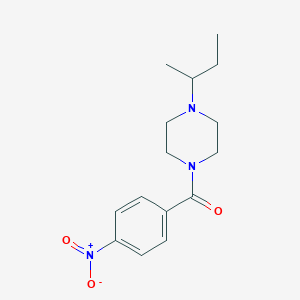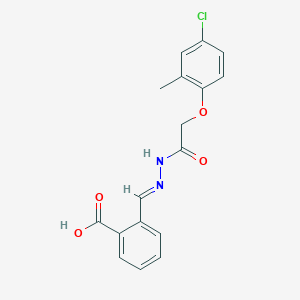
1-(2-Nitrobenzyl)-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Nitrobenzyl)-4-(phenylsulfonyl)piperazine, commonly known as NBPS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperazine derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of NBPS is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. NBPS has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. It has also been found to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
NBPS has been found to have various biochemical and physiological effects in different studies. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. NBPS has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, NBPS has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using NBPS in lab experiments is its high purity level, which ensures the reproducibility of results. NBPS is also stable under various experimental conditions and can be easily synthesized in large quantities. However, one of the limitations of using NBPS is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the research on NBPS. One direction is to further investigate its mechanism of action and identify the specific targets involved in its therapeutic effects. Another direction is to explore its potential applications in other diseases such as autoimmune disorders and cardiovascular diseases. In addition, the development of new formulations and delivery systems for NBPS could enhance its bioavailability and improve its therapeutic efficacy.
Conclusion:
In conclusion, NBPS is a promising compound that has shown potential therapeutic applications in various diseases. Its synthesis method has been optimized to achieve a high yield and purity level, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on NBPS that could lead to new therapeutic applications and improved treatment options.
合成方法
The synthesis of NBPS involves the reaction of 1-(2-nitrophenyl)piperazine with phenylsulfonyl chloride in the presence of a base. The reaction yields NBPS as a white crystalline solid with a high purity level. The synthesis method has been optimized to achieve a high yield and purity of the compound.
科学研究应用
NBPS has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer research, NBPS has been found to inhibit the growth of tumor cells by inducing apoptosis and reducing cell proliferation. Inflammation studies have shown that NBPS can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative disorders, NBPS has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
属性
分子式 |
C17H19N3O4S |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-[(2-nitrophenyl)methyl]piperazine |
InChI |
InChI=1S/C17H19N3O4S/c21-20(22)17-9-5-4-6-15(17)14-18-10-12-19(13-11-18)25(23,24)16-7-2-1-3-8-16/h1-9H,10-14H2 |
InChI 键 |
OYNILCLLXIHKFH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[2,4-Dioxo-5-(2-toluidino)-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B229530.png)
![4-({3-[4-(Ethoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B229534.png)
![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)

![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![methyl 4-[(3-{(5E)-5-[4-(dimethylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoyl)amino]benzoate](/img/structure/B229564.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)
![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)